2-hydroxy-5-(trifluoromethyl)benzoic Acid 2-hydroxy-5-(trifluoromethyl)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 79427-88-6
VCID: VC2361745
InChI: InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14)
SMILES: C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O
Molecular Formula: C8H5F3O3
Molecular Weight: 206.12 g/mol

2-hydroxy-5-(trifluoromethyl)benzoic Acid

CAS No.: 79427-88-6

Cat. No.: VC2361745

Molecular Formula: C8H5F3O3

Molecular Weight: 206.12 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-5-(trifluoromethyl)benzoic Acid - 79427-88-6

Specification

CAS No. 79427-88-6
Molecular Formula C8H5F3O3
Molecular Weight 206.12 g/mol
IUPAC Name 2-hydroxy-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14)
Standard InChI Key YQDOJQUHDQGQPH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O

Introduction

Chemical Identity and Nomenclature

2-Hydroxy-5-(trifluoromethyl)benzoic acid is identified by several key identifiers and alternative names in chemical databases and literature:

PropertyValue
CAS Number79427-88-6
Molecular FormulaC₈H₅F₃O₃
Molecular Weight206.119 g/mol
IUPAC Name2-hydroxy-5-(trifluoromethyl)benzoic acid
Common Synonyms2-Carboxy-4-(trifluoromethyl)phenol
3-Carboxy-4-hydroxybenzotrifluoride
5-(Trifluoromethyl)salicylic acid
PubChem CID11117203

The compound features a benzene ring with three key functional groups: a hydroxyl group at position 2, a carboxylic acid group also at position 2 (adjacent to the hydroxyl), and a trifluoromethyl group at position 5. This arrangement creates a salicylic acid derivative with enhanced lipophilicity and metabolic stability due to the trifluoromethyl substituent .

Physical and Chemical Properties

2-Hydroxy-5-(trifluoromethyl)benzoic acid exhibits specific physicochemical properties that influence its behavior in various applications and reaction systems:

PropertyValue
Physical AppearanceWhite crystalline solid
Density1.5 ± 0.1 g/cm³
Boiling Point292.8 ± 40.0 °C at 760 mmHg
Flash Point130.9 ± 27.3 °C
LogP3.89
Vapour Pressure0.0 ± 0.6 mmHg at 25°C
Index of Refraction1.510
Polar Surface Area (PSA)57.53000
Exact Mass206.019073
Storage Condition2-8°C (Refrigeration recommended)

The compound is characterized by relatively high thermal stability as indicated by its elevated boiling point. Its LogP value of 3.89 suggests significant lipophilicity, which is consistent with the presence of the trifluoromethyl group. This property can enhance membrane permeability in biological systems, potentially improving bioavailability when incorporated into drug molecules .

Structural Characteristics

The molecular structure features an intramolecular hydrogen bond between the hydroxyl and the carbonyl oxygen of the carboxylic acid group, similar to other salicylic acid derivatives. This hydrogen bonding contributes to the compound's stability and influences its reactivity patterns. The trifluoromethyl group at position 5 provides electron-withdrawing effects that modify the electronic distribution across the aromatic ring, resulting in altered reactivity compared to unsubstituted salicylic acid .

Applications in Research and Industry

2-Hydroxy-5-(trifluoromethyl)benzoic acid finds applications across several scientific and industrial domains due to its unique structural features and chemical reactivity.

Pharmaceutical Applications

The compound serves as an important building block in medicinal chemistry and drug discovery:

Hazard StatementClassificationPercentage of Notifications
H315Causes skin irritation [Warning Skin corrosion/irritation]100%
H319Causes serious eye irritation [Warning Serious eye damage/eye irritation]96.8%
H335May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]100%

Precautionary Measures

The compound requires several precautionary measures, identified by P-codes including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, and others . These generally recommend:

  • Avoiding breathing dust/fumes/gas/mist/vapors/spray

  • Washing hands thoroughly after handling

  • Using only outdoors or in well-ventilated areas

  • Wearing protective gloves/protective clothing/eye protection/face protection

  • Following specific instructions for skin contact, inhalation, and eye contact incidents

Related Compounds

Several structurally related compounds exist with varying positions of the hydroxyl, carboxylic acid, and trifluoromethyl groups:

CompoundCAS NumberStructural Difference
5-Hydroxy-2-(trifluoromethyl)benzoic acid1243373-31-0Hydroxyl at position 5, trifluoromethyl at position 2
2-Hydroxy-4-(trifluoromethyl)benzoic acid328-90-5Trifluoromethyl at position 4
4-Hydroxy-2-(trifluoromethyl)benzoic acid320-32-1Hydroxyl at position 4, trifluoromethyl at position 2

These positional isomers exhibit similar chemical properties but may differ in their specific applications and biological activities. For instance, 4-hydroxy-2-(trifluoromethyl)benzoic acid has been utilized in the synthesis of liquid crystals and has applications in creating optical vortex beam generators through the formation of self-assembled spherulite crystals .

The positioning of functional groups significantly impacts the physical properties and chemical reactivity of these compounds. For example:

  • 4-Hydroxy-2-(trifluoromethyl)benzoic acid has a reported melting point of 159-161°C .

  • The para-positioning of hydroxyl and carboxylic acid groups in 4-hydroxy-2-(trifluoromethyl)benzoic acid enables the synthesis of linear molecules, which can be particularly useful for creating polymers and liquid crystal materials .

Current Research Trends

Recent research involving 2-hydroxy-5-(trifluoromethyl)benzoic acid and its derivatives has focused on several areas:

Metabolic Stability Enhancement

Studies have shown that incorporating the trifluoromethyl group into benzoic acid derivatives can reduce significant hydroxylation metabolism, potentially improving pharmacological activity and bioavailability. For instance, R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) was developed to overcome the rapid elimination observed with its non-fluorinated analog R-/S-HPABA .

Anti-inflammatory and Antiplatelet Applications

The dual anti-inflammatory and antiplatelet effects of derivatives like R-/S-HFBA have been investigated through synthesis, pharmacological evaluation, and molecular docking studies. These compounds represent potential candidates for treating inflammatory conditions while also addressing platelet aggregation concerns .

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